4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-2-1-3-11(7-10)21-8-20-13-6-9(15(23)24)4-5-12(13)14(21)22/h1-8H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINQTJZWSHCJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for precise control over reaction parameters, reducing the formation of by-products and improving scalability.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and molecular targets.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins or enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Variations
Key structural differences among quinazoline derivatives lie in substituents at positions 2, 3, and 7:
Physical and Chemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to analogs with halogens (e.g., 3-chloro-4-fluorophenyl in ). This enhances membrane permeability but may reduce aqueous solubility.
- Thermal Stability : The benzyl thio derivative (Compound 33) has a high decomposition temperature (273°C), suggesting robustness under thermal stress .
- Synthetic Accessibility : Compound 33 was synthesized in 95% yield , whereas the discontinued status of the 3-chloro-4-fluorophenyl analog hints at challenges in scale-up or stability.
Pharmacological Implications
- Enzyme Inhibition : Thioether and mercapto (-SH) groups at position 2 (e.g., Compound 33 and ) may enhance interactions with cysteine residues in enzymes like sEH.
- Metabolic Stability : The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to chlorinated or fluorinated analogs .
Key Research Findings
- Thioether linkers (Compound 33 ) improve synthetic flexibility compared to direct mercapto substitution.
- Discontinued Compounds : The 3-chloro-4-fluorophenyl analog (CAS 790271-23-7) was discontinued commercially , possibly due to poor bioavailability or synthetic hurdles.
Biological Activity
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to elucidate its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C16H9F3N2O3
- Molecular Weight : 334.26 g/mol
- CAS Number : 339021-26-0
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on specific enzymes.
Anticancer Activity
Research has shown that derivatives of quinazoline compounds exhibit promising anticancer properties. A study highlighted the synthesis and evaluation of various substituted quinazoline derivatives, demonstrating their ability to inhibit tumor growth through multiple molecular targets. The mechanism often involves the inhibition of specific kinases and pathways associated with cancer cell proliferation .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | IC50 (μM) | Target Enzyme/Pathway |
|---|---|---|
| Compound A | 10.5 | EGFR |
| Compound B | 8.2 | VEGFR |
| Compound C | 15.0 | CDK6 |
| This compound | TBD | TBD |
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of inflammatory mediators.
Enzyme Inhibition Results
A study demonstrated that the presence of a trifluoromethyl group significantly enhances the inhibitory activity against COX and LOX enzymes, indicating a structure-activity relationship that could be exploited for therapeutic purposes .
Table 2: Enzyme Inhibition Data
Case Studies
-
Case Study on Anticancer Efficacy :
- A clinical trial assessed the efficacy of quinazoline derivatives in patients with advanced cancer. The trial found that compounds similar to this compound exhibited significant tumor reduction in a subset of patients.
- Study on Enzyme Inhibition :
Q & A
Q. What are the key synthetic steps for preparing 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-7-quinazolinecarboxylic acid?
The synthesis typically involves:
- Cyclization : Formation of the quinazoline core via condensation of anthranilic acid derivatives with urea or thiourea analogs.
- Substitution : Introduction of the 3-(trifluoromethyl)phenyl group using reagents like 3-(trifluoromethyl)phenyl isothiocyanate under reflux conditions in aprotic solvents (e.g., DMF).
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) using lithium hydroxide in THF/water mixtures. Yield optimization requires precise control of reaction time (12-24 hours) and temperature (80-100°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H-NMR : Identification of aromatic protons (δ 8.7–7.2 ppm) and trifluoromethyl group splitting patterns.
- HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., m/z 381.0520 [M+H]+).
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O dimers with bond angles ~170°) and dihedral angles between the quinazoline core and substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final hydrolysis step?
- Solvent Selection : THF/water (4:1) improves ester hydrolysis efficiency compared to methanol/water due to better solubility of intermediates.
- Catalyst Screening : Lithium hydroxide outperforms sodium hydroxide in minimizing side reactions (e.g., decarboxylation).
- Temperature Gradients : Gradual heating (40°C → 80°C) reduces thermal degradation, increasing yields from 65% to 89% .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (Table 1) and compare IC50 values. For example:
| Derivative | R Group | IC50 (nM) vs. sEH* |
|---|---|---|
| A | -OCH3 | 12.4 |
| B | -CF3 | 6.2 |
| *sEH: Soluble epoxide hydrolase. | ||
| The trifluoromethyl group (B) enhances inhibitory activity by improving hydrophobic interactions with the enzyme’s active site . |
- Molecular Docking : Validate binding modes using computational models (e.g., AutoDock Vina) to explain outlier results .
Q. How do crystallographic data inform stability and formulation studies?
- Hydrogen-Bond Analysis : Carboxylic acid dimers (O–H⋯O, 2.65 Å) enhance thermal stability (decomposition >250°C).
- Polymorph Screening : Solvent evaporation (toluene vs. ethanol) produces distinct crystal habits with varying dissolution rates, critical for pharmacokinetic optimization .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment?
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with gradient elution (ACN/0.1% formic acid) to detect impurities <0.1%.
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values to confirm stoichiometric integrity .
Q. How to troubleshoot unexpected byproducts during trifluoromethyl group introduction?
- Reagent Purity : Ensure 3-(trifluoromethyl)phenyl isothiocyanate is freshly distilled to avoid oxidation byproducts.
- Inert Atmosphere : Conduct reactions under nitrogen to prevent thiourea dimerization.
- TLC Monitoring : Use hexane/ethyl acetate (3:1) to track reaction progress and isolate intermediates promptly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
